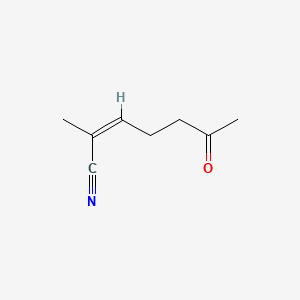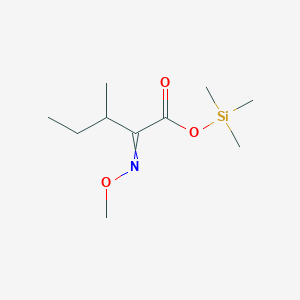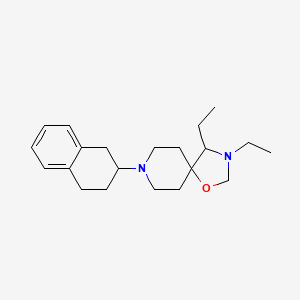
Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a tetrahydronaphthalene moiety, a piperidine ring, and an oxazolidine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.
Synthesis of the Piperidine Ring: Piperidine can be synthesized via the hydrogenation of pyridine.
Formation of the Oxazolidine Ring: This involves the reaction of an amino alcohol with an aldehyde or ketone.
Spirocyclization: The final step involves the spirocyclization reaction where the tetrahydronaphthalene moiety is fused with the piperidine and oxazolidine rings under specific conditions, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazolidine ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): Shares the tetrahydronaphthalene moiety but lacks the spirocyclic structure.
Piperidine: Contains the piperidine ring but does not have the tetrahydronaphthalene or oxazolidine rings.
Oxazolidine: Features the oxazolidine ring but lacks the other components of the compound.
Uniqueness
The uniqueness of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] lies in its spirocyclic structure, which imparts specific chemical properties and potential biological activities not found in the individual components or simpler analogs.
Eigenschaften
CAS-Nummer |
52109-31-6 |
|---|---|
Molekularformel |
C21H32N2O |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3,4-diethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C21H32N2O/c1-3-20-21(24-16-22(20)4-2)11-13-23(14-12-21)19-10-9-17-7-5-6-8-18(17)15-19/h5-8,19-20H,3-4,9-16H2,1-2H3 |
InChI-Schlüssel |
JTNZLQZXOOINRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2(CCN(CC2)C3CCC4=CC=CC=C4C3)OCN1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


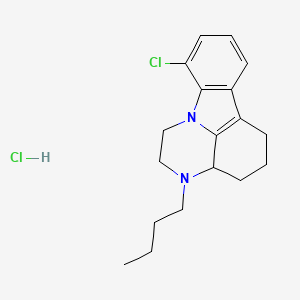
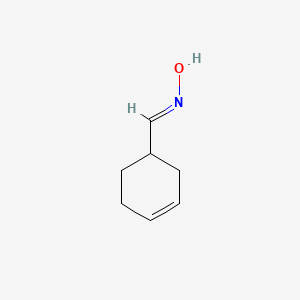



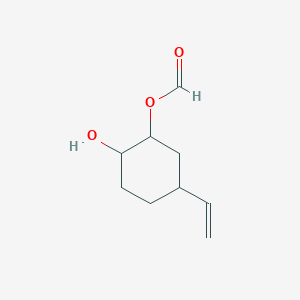
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
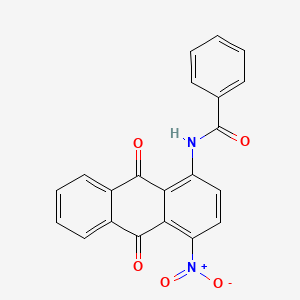


![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
